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Compound of Interest

Compound Name: Osilodrostat

Cat. No.: B612234

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibitory selectivity of
osilodrostat for cytochrome P450 11B1 (CYP11B1, 11p3-hydroxylase) versus cytochrome
P450 11B2 (CYP11B2, aldosterone synthase). Osilodrostat is a potent steroidogenesis
inhibitor approved for the treatment of Cushing's disease, a condition characterized by
excessive cortisol production.[1] Its mechanism of action involves the direct inhibition of
CYP11B1, the enzyme responsible for the final step of cortisol biosynthesis.[2] However,
osilodrostat also exhibits significant inhibitory activity against CYP11B2, the key enzyme in
aldosterone synthesis.[3] Understanding the selectivity profile of osilodrostat is crucial for
predicting its therapeutic efficacy and potential side effects.

Quantitative Inhibitory Activity of Osilodrostat

The inhibitory potency of osilodrostat against CYP11B1 and CYP11B2 has been evaluated in
various in vitro systems, including human adrenocortical cell lines and cells expressing
recombinant human enzymes. The half-maximal inhibitory concentration (IC50) and
dissociation constant (Kd) are key parameters used to quantify this inhibition.
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Experimental

Enzyme Parameter Value (nM) Reference
System
Human

CYP11B1
Adrenocortical )

) (Cortisol IC50 84115 [4]

Carcinoma Cells )

Production)
(NCI-H295R)
CYP11B2
(Aldosterone IC50 3.2+£09 [4]
Production)
Human

_ CYP11B1
Adrenocortical )
) (Cortisol IC50 35 [5]

Carcinoma Cells )

Production)
(HAC15)
V79 Cells
Expressing
Human CYP11B1 IC50 95+05 [4]
Recombinant
Enzymes
CYP11B2 IC50 0.28 + 0.06 [4]
Recombinant
Human Enzymes CYP11B1 Kd 06+20 [4]
in Nanodiscs
CYP11B2 Kd 0.3+0.9 [4]
General

CYP11B1 IC50 25 [6]
Reported Values
CYP11B2 IC50 0.7 [5][6]

Table 1: Summary of quantitative data on osilodrostat's inhibition of CYP11B1 and CYP11B2.

The data consistently demonstrate that osilodrostat is a potent inhibitor of both CYP11B1 and
CYP11B2, with IC50 values in the low nanomolar range.[4][5][6] In most cellular systems,
osilodrostat shows a slightly higher potency for CYP11B2 over CYP11B1. For instance, in
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V79 cells expressing the recombinant enzymes, osilodrostat was approximately 34-fold more
potent at inhibiting CYP11B2 than CYP11B1.[4] Studies using recombinant enzymes
incorporated into lipid nanodiscs also confirm a high binding affinity of osilodrostat to both
enzymes, with Kd values of approximately 1 nM or less.[1][4]

Signaling Pathway of Steroidogenesis Inhibition

Osilodrostat's primary mechanism of action is the competitive inhibition of CYP11B1 and
CYP11B2, which are key enzymes in the adrenal steroidogenesis pathway. The following
diagram illustrates this pathway and the points of inhibition by osilodrostat.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

Tech Support


https://pubmed.ncbi.nlm.nih.gov/37098354/
https://pubmed.ncbi.nlm.nih.gov/37098354/
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/osilodrostat
https://www.researchgate.net/publication/346236680_Osilodrostat_11beta-hydroxylase_inhibitor_for_treatment_of_Cushings_disease
https://pmc.ncbi.nlm.nih.gov/articles/PMC10757358/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10757358/
https://www.medchemexpress.com/Osilodrostat.html
https://www.targetmol.com/compound/osilodrostat
https://www.benchchem.com/product/b612234#osilodrostat-inhibition-of-cyp11b1-vs-cyp11b2-selectivity
https://www.benchchem.com/product/b612234#osilodrostat-inhibition-of-cyp11b1-vs-cyp11b2-selectivity
https://www.benchchem.com/product/b612234#osilodrostat-inhibition-of-cyp11b1-vs-cyp11b2-selectivity
https://www.benchchem.com/product/b612234#osilodrostat-inhibition-of-cyp11b1-vs-cyp11b2-selectivity
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b612234?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612234?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

